molecular formula C17H26BClO2 B13706351 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester

Cat. No.: B13706351
M. Wt: 308.7 g/mol
InChI Key: PHLAUVLUFQQFEE-UHFFFAOYSA-N
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Description

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester typically involves the reaction of 3-Chloro-4-neopentylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    Catalyst: Palladium-based catalysts

    Temperature: Room temperature to moderate heating (25-60°C)

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.

    Protodeboronation: Removal of the boronic ester group to yield the corresponding hydrocarbon.

    Oxidation: Conversion to the corresponding phenol or quinone derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or toluene.

    Protodeboronation: Catalysts such as palladium or copper, and solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Protodeboronation: Hydrocarbons

    Oxidation: Phenols or quinones

Scientific Research Applications

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is extensively used in scientific research due to its versatility:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of boron-containing drugs and probes for biological studies.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 3-Chloro-4-neopentylphenylboronic acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid Pinacol Ester
  • 4-Nitrophenylboronic acid Pinacol Ester
  • 3-Cyanophenylboronic acid Pinacol Ester

Uniqueness

3-Chloro-4-neopentylphenylboronic acid Pinacol Ester is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of the chloro and neopentyl groups can influence the electronic properties and steric hindrance, making it suitable for specific synthetic applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C17H26BClO2

Molecular Weight

308.7 g/mol

IUPAC Name

2-[3-chloro-4-(2,2-dimethylpropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H26BClO2/c1-15(2,3)11-12-8-9-13(10-14(12)19)18-20-16(4,5)17(6,7)21-18/h8-10H,11H2,1-7H3

InChI Key

PHLAUVLUFQQFEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C)(C)C)Cl

Origin of Product

United States

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